2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine
Description
2-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a methyl group at position 2, linked via a piperazine moiety to a 4-(trifluoromethyl)pyrimidine ring. This structure combines aromatic and aliphatic nitrogen-rich systems, which are common in pharmaceuticals targeting kinase or receptor interactions .
Properties
IUPAC Name |
2-methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N7/c1-11-10-12-14(20-4-5-26(12)23-11)24-6-8-25(9-7-24)15-21-3-2-13(22-15)16(17,18)19/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDPGYMNZCXYAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine is a member of a class of heterocyclic compounds that has garnered attention for its diverse biological activities, particularly in the context of cancer research and other therapeutic areas. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure
The compound features a complex structure that includes:
- A pyrimidine core.
- A trifluoromethyl group, which enhances lipophilicity and biological activity.
- A pyrazolo[1,5-a]pyrazine moiety that is known for its pharmacological properties.
- A piperazine linker that is commonly found in many bioactive compounds.
Biological Activity Overview
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant biological activities, particularly in anticancer applications. These compounds have been shown to interact with various molecular targets and pathways involved in tumorigenesis.
Anticancer Activity
Several studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents. For instance:
- Inhibition of Signaling Pathways : Compounds similar to our target have been reported to inhibit the ERK signaling pathway , leading to reduced phosphorylation levels of key proteins such as ERK1/2 and AKT, which are crucial for cell proliferation and survival .
- Cell Cycle Arrest and Apoptosis : Certain derivatives have induced G2/M phase cell cycle arrest and apoptosis in cancer cell lines, indicating their potential as chemotherapeutic agents .
Research Findings
A review of literature reveals various studies focusing on the synthesis and evaluation of biological activity for compounds related to this compound.
Table 1: Summary of Biological Activities
| Compound | Target | Activity | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 12 | ERK pathway | Inhibitor | 3.91 | |
| Compound 2 | Tubulin polymerization | Inhibitor | 0.53 | |
| Compound 4 | LSD1/KDM1A | Inhibitor | 0.154 | |
| Compound 5 | CDK2 | Inhibitor | 0.12 |
Case Study 1: Antiproliferative Effects
In a study evaluating various derivatives, one compound demonstrated an IC50 value of 3.91 µM against MCF-7 breast cancer cells, indicating significant antiproliferative activity. The mechanism involved inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division .
Case Study 2: Apoptotic Induction
Another derivative was shown to induce apoptosis in HCT116 colon cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic signals. This dual action suggests a promising therapeutic strategy for targeting resistant cancer types .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations
Core Variations :
- The target compound uses a pyrazolo[1,5-a]pyrazine core, whereas analogs like those in and employ pyrazolo[1,5-a]pyrimidine. Pyrazine cores (two nitrogen atoms) offer distinct electronic profiles compared to pyrimidine (one nitrogen), affecting π-π stacking and hydrogen-bonding capabilities.
Substituent Effects: Trifluoromethyl (CF₃): The CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity, which may enhance binding to hydrophobic pockets in enzymes or receptors . Aromatic vs.
Linker Modifications :
- Piperazine is a common linker due to its conformational flexibility and ability to improve solubility. However, replacing piperazine with piperidine (as in ) or morpholine (as in ) alters steric and electronic properties, impacting target selectivity.
Synthetic Accessibility :
- The target compound’s synthesis likely follows reductive amination protocols (similar to ), whereas analogs with halogens (e.g., Br in ) require halogenation steps, complicating scalability.
Research Findings and Implications
- The CF₃ group may confer resistance to oxidative metabolism, extending half-life .
- Structure-Activity Relationship (SAR): Electron-withdrawing groups (CF₃, NO₂) enhance binding to ATP pockets in kinases. Piperazine linkers improve solubility but may reduce blood-brain barrier penetration compared to lipophilic substituents .
Preparation Methods
Synthesis of Pyrazolo[1,5-a]pyrazine Intermediate
The pyrazolo[1,5-a]pyrazine moiety is typically synthesized from 5-amino-3-methylpyrazole through cyclization and functionalization. In one approach, 5-amino-3-methylpyrazole reacts with diethyl malonate in the presence of sodium ethanolate to form dihydroxy-heterocycle intermediates . Subsequent chlorination with phosphorus oxychloride yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrazine, a critical precursor .
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Diethyl malonate, NaOEt, ethanol, 80°C | 89% |
| Chlorination | PCl₅, POCl₃, 110°C, 4h | 61% |
The selectivity of chlorination at position 7 is attributed to the electronic effects of the pyrazolo[1,5-a]pyrazine core, which favor substitution at the more reactive site .
Preparation of 4-(Trifluoromethyl)pyrimidine Derivative
The trifluoromethylpyrimidine component is synthesized via nucleophilic aromatic substitution. 4-Chloro-2-(trifluoromethyl)pyrimidine is a common starting material, reacting with piperazine under basic conditions. For example, 4,6-dichloro-2-methylpyrimidine reacts with 1-(2-hydroxyethyl)piperazine in dichloromethane at 30°C to form 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol with 89.8% yield .
Optimization Insights
-
Solvent Choice : Dichloromethane enhances reaction rates compared to polar aprotic solvents .
-
Base Selection : Triethylamine improves yields by scavenging HCl, preventing side reactions .
Piperazine Bridging and Final Coupling
The piperazine linker connects the pyrazolo[1,5-a]pyrazine and pyrimidine moieties. In a representative procedure, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrazine undergoes nucleophilic substitution with piperazine in N-methylpyrrolidone (NMP) at 100°C for 30 minutes . The resulting 4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazine is then coupled with 4-chloro-2-(trifluoromethyl)pyrimidine under similar conditions .
Coupling Reaction Data
| Component | Conditions | Yield |
|---|---|---|
| Piperazine intermediate | NMP, 100°C, 30min | 76% |
| Pyrimidine coupling | K₂CO₃, DMF, 80°C, 12h | 68% |
Microwave-assisted synthesis has been employed to accelerate coupling steps, reducing reaction times from hours to minutes while maintaining yields above 70% .
Purification and Characterization
Final purification often involves silica gel chromatography using gradients of ethyl acetate/hexane or dichloromethane/methanol. High-performance liquid chromatography (HPLC) confirms purity (>95%), while nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate structural integrity .
Analytical Data Comparison
| Parameter | Pyrazolo[1,5-a]pyrazine Intermediate | Final Compound |
|---|---|---|
| ¹H NMR | δ 2.18 (s, 3H, CH₃), 7.62–8.11 (m, Ar-H) | δ 2.20 (s, 3H, CH₃), 8.04–8.35 (m, Ar-H) |
| ESI-MS | m/z 305 [M+H]⁺ | m/z 363.34 [M+H]⁺ |
Challenges and Mitigation Strategies
-
Regioselectivity in Substitution : Competing reactions at pyrazine C-4 vs. C-7 positions are mitigated by optimizing electron-withdrawing groups and reaction temperatures .
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Trifluoromethyl Stability : The CF₃ group’s sensitivity to hydrolysis necessitates anhydrous conditions and inert atmospheres during pyrimidine synthesis .
-
Piperazine Handling : Hygroscopic piperazine derivatives require storage under nitrogen and immediate use post-synthesis to prevent degradation.
Alternative Synthetic Routes
Recent advances include palladium-catalyzed cross-coupling for constructing the pyrazine ring. For instance, Suzuki-Miyaura coupling between bromopyrazines and boronic esters has achieved 82% yields in model systems. Additionally, flow chemistry techniques reduce intermediate isolation steps, improving overall efficiency.
Scalability and Industrial Considerations
Kilogram-scale synthesis employs continuous flow reactors for chlorination and coupling steps, achieving 74% overall yield with >99.5% purity . Cost analysis highlights piperazine (43% of raw material costs) and trifluoromethyl precursors (29%) as primary expenditure drivers .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
